Regioisomeric Comparison of Lipophilicity (cLogP) Drives Divergent Cellular Permeability and Metabolic Stability
The calculated partition coefficient (cLogP) is a key determinant of a molecule's permeability, solubility, and metabolic liability. The 7-fluoro, 4-carboxylate substitution confers a moderate lipophilicity of cLogP = 2.20, which is distinct from other regioisomers and functional group variations. For example, the unsubstituted methyl indole-4-carboxylate has a cLogP of ~1.8, while the 7-chloro analog exhibits a significantly higher cLogP of 3.19. This difference of approximately 0.99 log units corresponds to a predicted 10-fold difference in octanol-water partitioning [1]. In the context of CNS drug discovery, such a shift in cLogP can critically alter a compound's ability to cross the blood-brain barrier or its susceptibility to cytochrome P450 metabolism .
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, cLogP) |
|---|---|
| Target Compound Data | 2.20 (Predicted) |
| Comparator Or Baseline | Methyl 7-chloro-1H-indole-4-carboxylate: 3.19 (Predicted); Methyl indole-4-carboxylate: ~1.8 (Typical) |
| Quantified Difference | ΔcLogP = -0.99 (vs. 7-chloro analog); ΔcLogP ≈ +0.4 (vs. unsubstituted) |
| Conditions | In silico prediction using ACD/Labs and ChemSrc databases. |
Why This Matters
For medicinal chemists, the intermediate cLogP of 2.20 for the 7-fluoro analog balances aqueous solubility and membrane permeability, making it a superior starting point for oral bioavailability optimization compared to the overly lipophilic 7-chloro derivative.
- [1] ChemSrc. 588688-40-8_CAS号:588688-40-8. (2024). View Source
